An In-depth Technical Guide to NH2-PEG2-CH2-Boc: A Versatile Linker for PROTACs and Bioconjugation
An In-depth Technical Guide to NH2-PEG2-CH2-Boc: A Versatile Linker for PROTACs and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-CH2-Boc, also known by its systematic name tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, is a heterobifunctional linker molecule widely employed in the fields of drug discovery and bioconjugation. Its structure features a primary amine (NH2), a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This strategic arrangement of functional groups makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The PEG component of NH2-PEG2-CH2-Boc enhances the linker's hydrophilicity, which can improve the overall solubility and pharmacokinetic properties of the resulting PROTAC.
This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing NH2-PEG2-CH2-Boc in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of NH2-PEG2-CH2-Boc is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data for this linker.
| Property | Value | Source |
| Chemical Formula | C9H20N2O3 | [][2] |
| Molecular Weight | 204.27 g/mol | [][2] |
| Appearance | Colorless to light yellow liquid/oil | [3][4] |
| CAS Number | 127828-22-2 | [][2] |
| Solubility | Soluble in water, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [5] |
| Storage | Store at -20°C for long-term storage. | [5] |
| Purity | Typically ≥95% |
Core Applications and Logical Workflow
The primary application of NH2-PEG2-CH2-Boc is as a linker in the synthesis of PROTACs. Its bifunctional nature allows for the sequential conjugation of a ligand for the target protein and a ligand for an E3 ligase. The general workflow for synthesizing a PROTAC using this linker is depicted below.
Experimental Protocols
General Protocol for Boc Deprotection
The Boc protecting group can be removed under acidic conditions to reveal the primary amine, which is then available for subsequent conjugation.
Materials:
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Boc-protected compound (e.g., the product from the first conjugation step)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
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Magnetic stirrer and stir bar
Procedure:
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Dissolve the Boc-protected compound in DCM (approximately 0.1-0.2 M concentration).
-
To the stirred solution, add an equal volume of TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
General Protocol for Amide Coupling
The primary amine of NH2-PEG2-CH2-Boc (or the deprotected amine in the intermediate) can be coupled to a carboxylic acid on a ligand using standard amide coupling reagents.
Materials:
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Amine-containing compound (e.g., NH2-PEG2-CH2-Boc or the deprotected intermediate)
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Carboxylic acid-containing ligand
-
N,N-Dimethylformamide (DMF)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing ligand in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide conjugate.
PROTAC Synthesis Example: A Logical Pathway
Conclusion
NH2-PEG2-CH2-Boc is a versatile and valuable tool for researchers in drug discovery and bioconjugation. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally protected amines, allows for the controlled and efficient synthesis of complex molecules like PROTACs. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this linker in the laboratory. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers such as NH2-PEG2-CH2-Boc will undoubtedly grow in importance.
